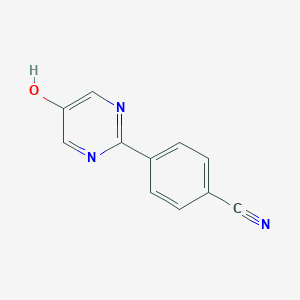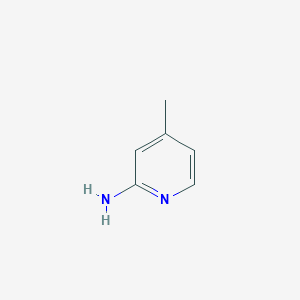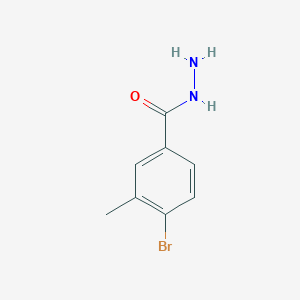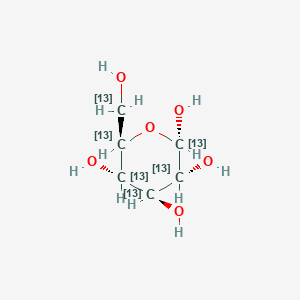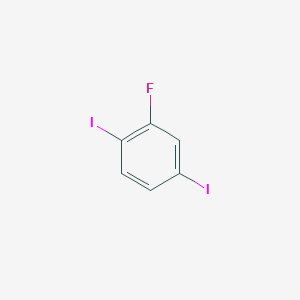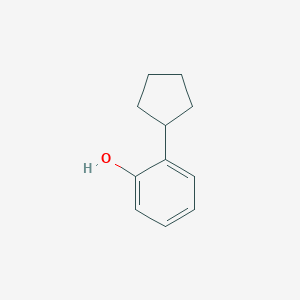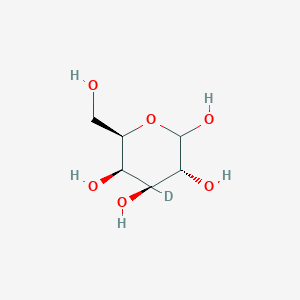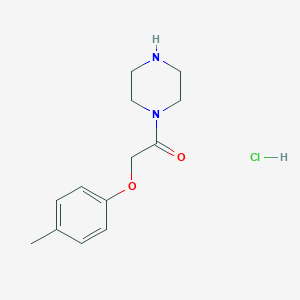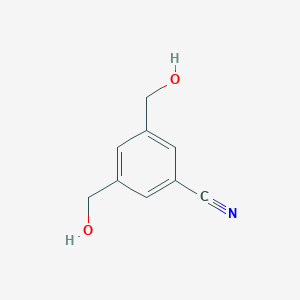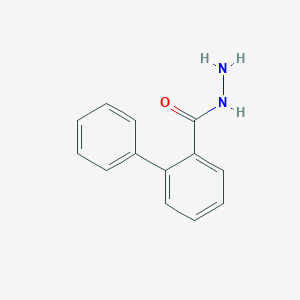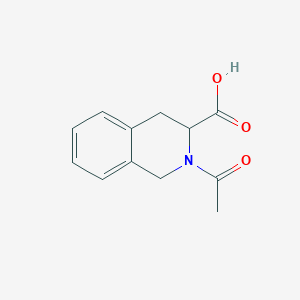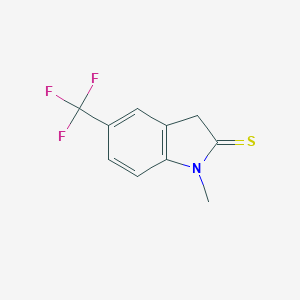
1-Methyl-5-(trifluoromethyl)indoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(trifluoromethyl)indoline-2-thione, also known as MTIT, is a chemical compound that has gained interest in scientific research due to its unique properties. MTIT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized through various methods and has been studied for its potential applications in different fields of research.
作用機序
The mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation. 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been shown to inhibit the activity of thioredoxin reductase, an enzyme involved in the redox regulation of cellular processes. The inhibition of thioredoxin reductase by 1-Methyl-5-(trifluoromethyl)indoline-2-thione leads to the accumulation of reactive oxygen species in cancer cells, resulting in cell death.
生化学的および生理学的効果
1-Methyl-5-(trifluoromethyl)indoline-2-thione has been shown to have biochemical and physiological effects in preclinical studies. In vitro studies have shown that 1-Methyl-5-(trifluoromethyl)indoline-2-thione inhibits the growth of cancer cells and induces apoptosis, a process of programmed cell death. In vivo studies have shown that 1-Methyl-5-(trifluoromethyl)indoline-2-thione reduces tumor growth in animal models of cancer. 1-Methyl-5-(trifluoromethyl)indoline-2-thione has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
実験室実験の利点と制限
1-Methyl-5-(trifluoromethyl)indoline-2-thione has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and stored. 1-Methyl-5-(trifluoromethyl)indoline-2-thione also has a high solubility in organic solvents, making it suitable for use in various assays. However, one limitation is that 1-Methyl-5-(trifluoromethyl)indoline-2-thione has a low water solubility, which can affect its bioavailability in vivo. Another limitation is that the mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is not fully understood, which can hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research of 1-Methyl-5-(trifluoromethyl)indoline-2-thione. One direction is to investigate the potential of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of 1-Methyl-5-(trifluoromethyl)indoline-2-thione in vivo. Another direction is to explore the use of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a precursor for the synthesis of metal sulfide nanoparticles with potential applications in catalysis and photovoltaics. Additionally, the potential of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a chelating agent for heavy metal ions in wastewater treatment can be further investigated.
合成法
1-Methyl-5-(trifluoromethyl)indoline-2-thione can be synthesized through various methods, including the reaction between 2-aminobenzotrifluoride and carbon disulfide in the presence of sodium hydroxide. Another method involves the reaction between 2-aminobenzotrifluoride and sulfur in the presence of a reducing agent such as sodium borohydride. The synthesis of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
1-Methyl-5-(trifluoromethyl)indoline-2-thione has been studied for its potential applications in different fields of research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been investigated for its anticancer properties and has shown promising results in preclinical studies. In material science, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles. In environmental science, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been studied for its potential use as a chelating agent for heavy metal ions in wastewater treatment.
特性
CAS番号 |
156136-69-5 |
|---|---|
製品名 |
1-Methyl-5-(trifluoromethyl)indoline-2-thione |
分子式 |
C10H8F3NS |
分子量 |
231.24 g/mol |
IUPAC名 |
1-methyl-5-(trifluoromethyl)-3H-indole-2-thione |
InChI |
InChI=1S/C10H8F3NS/c1-14-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3 |
InChIキー |
QYWOXYKIBDYKMP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
正規SMILES |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
同義語 |
2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-(trifluoromethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



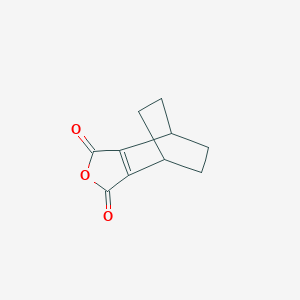
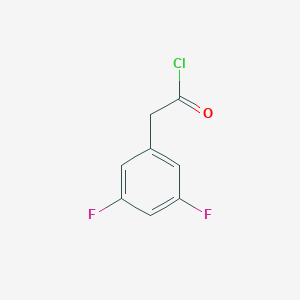
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
